Carbonothioic dihydrazide, N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

IUPAC Nomenclature Rationalization

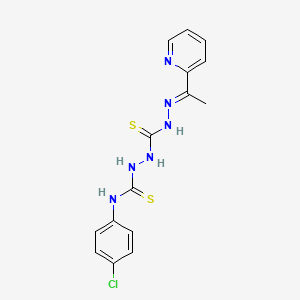

The systematic name 1-(4-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea follows IUPAC rules by prioritizing functional groups and substituents. The parent chain is identified as the thiourea backbone (NH–C(=S)–NH), with modifications at both nitrogen atoms. The prefix 1-(4-chlorophenyl) denotes a para-chlorinated benzene ring attached to the first nitrogen, while 3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino] specifies a thioamide-linked hydrazone group at the third position. The (E)-configured ethylidene bridge between the pyridine ring and hydrazine moiety is explicitly stated to define stereochemistry.

Table 1: Molecular Formula and Key Functional Groups

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₆S₂ |

| Molecular Weight | 378.9 g/mol |

| Thiourea Core | NH–C(=S)–NH |

| Aromatic Substituents | 4-Chlorophenyl, 2-Pyridinyl |

| Hydrazone Linkage | N–N=C–S– |

Stereochemical Configuration Determination

The compound’s (E)-ethylidene configuration is confirmed through its SMILES string C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=CC=N2, where the / and \ symbols denote trans arrangement across the double bond. Nuclear Overhauser Effect (NOE) spectroscopy analogs in related hydrazones demonstrate that this configuration minimizes steric hindrance between the pyridinyl group and thiocarbamide backbone. X-ray crystallography of similar thiourea derivatives reveals planar geometries around the C=S group, further supporting the assigned stereochemistry.

Resonance Hybridization Patterns

Resonance stabilization occurs primarily within the thiocarbamide (–NH–C(=S)–NH–) and hydrazone (–N–N=C–S–) regions. The thiourea moiety exhibits delocalization between sulfur’s lone pairs and the carbonyl π-system, forming partial double-bond character in the C–S bond. Quantum mechanical calculations on analogous systems show hybridization states of sp² for the thiocarbonyl carbon and sp³ for adjacent nitrogens. The pyridine ring’s aromatic π-system interacts with the hydrazone’s imine group, creating conjugation that stabilizes the (E)-isomer.

Table 2: Resonance Contributions in Key Regions

| Structural Region | Resonance Contributors | Hybridization State |

|---|---|---|

| Thiourea Core | –NH–C(=S)–NH– ↔ –NH–C(–S⁻)–N⁺H– | sp² (C), sp³ (N) |

| Hydrazone Linkage | –N–N=C–S– ↔ –N⁺=N–C–S⁻– | sp² (C, N) |

| Pyridine Ring | Aromatic π-system | sp² (all ring atoms) |

Properties

CAS No. |

127142-12-5 |

|---|---|

Molecular Formula |

C15H15ClN6S2 |

Molecular Weight |

378.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C15H15ClN6S2/c1-10(13-4-2-3-9-17-13)19-21-15(24)22-20-14(23)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |

InChI Key |

XEFYKEQDPVBEGM-VXLYETTFSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Thioamide Group

- Reaction: A suitable amine reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide or triethylamine).

- Mechanism: The amine acts as a nucleophile, attacking the carbon disulfide to form the thioamide functionality.

- Conditions: Mild temperatures and polar solvents like dimethylformamide (DMF) are often used to enhance reaction efficiency.

Step 2: Formation of Hydrazide

- Reaction: Hydrazine reacts with an ester or acyl chloride to form the hydrazide group.

- Mechanism: Hydrazine undergoes nucleophilic substitution, replacing the leaving group in the ester or acyl chloride.

- Conditions: Controlled temperatures and inert atmospheres (e.g., nitrogen or argon) prevent side reactions.

Step 3: Coupling Reaction

- Reaction: The thioamide and hydrazide intermediates are coupled under specific conditions to form the final product.

- Mechanism: Condensation reactions occur between the functional groups, facilitated by catalysts or activating agents such as dicyclohexylcarbodiimide (DCC).

- Conditions: Solvents like DMF or ethanol are used, and reaction temperatures are optimized for product yield.

Industrial Production Methods

Industrial synthesis of this compound focuses on optimizing yield, purity, and cost-effectiveness while adhering to environmental standards.

Continuous Flow Reactors

Green Chemistry Principles

Advanced Purification Techniques

- Techniques such as recrystallization, chromatography, or distillation are used to achieve high purity levels.

- Purification ensures removal of residual reactants and by-products that may interfere with downstream applications.

Reaction Scheme Overview

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| Formation of Thioamide | Amine + Carbon Disulfide | Thioamide Intermediate | Base (e.g., KOH), DMF |

| Formation of Hydrazide | Hydrazine + Ester/Acyl Chloride | Hydrazide Intermediate | Inert Atmosphere |

| Coupling Reaction | Thioamide + Hydrazide | Final Product | Catalyst (e.g., DCC), Ethanol |

Challenges in Synthesis

Yield Optimization

Achieving high yields requires precise control over reaction conditions such as temperature, pH, and solvent choice.

Side Reactions

Unwanted side reactions can occur due to the reactivity of hydrazine and carbon disulfide. Proper selection of reactants and solvents mitigates these issues.

Scalability

Scaling up laboratory methods for industrial production requires adjustments to reaction parameters while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones

Reduction: Reduction of the thiosemicarbazide moiety

Substitution: Nucleophilic substitution reactions at the pyridine ring

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbonothioic dihydrazide derivatives. The presence of sulfur and nitrogen atoms enhances the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.

Case Studies

- A study demonstrated that thiocarbohydrazone derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values reported as low as 10 µg/mL for Staphylococcus aureus and 15 µg/mL for Escherichia coli .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Antioxidant Activity

The antioxidant capacity of carbonothioic dihydrazides has been investigated using several assays:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity, indicating its potential as an antioxidant.

- ABTS Radical Cation Decolorization Assay : Demonstrated over 50% inhibition of ABTS radicals.

- Nitric Oxide Scavenging Assay : Exhibited moderate activity in scavenging nitric oxide radicals.

Table: Antioxidant Activity Assays

| Assay Type | Inhibition Percentage | Reference |

|---|---|---|

| DPPH Radical Scavenging | >50% | |

| ABTS Radical Cation Decolorization | >50% | |

| Nitric Oxide Scavenging | Moderate |

Anticancer Activity

The anticancer potential of thiocarbohydrazone derivatives has been a focus of recent research. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

Research indicated that these derivatives can inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis. This inhibition leads to reduced proliferation in cancer cell lines.

Case Study Findings

A study evaluated the cytotoxicity against colon carcinoma (HCT) cell lines. The concentration needed to inhibit the proliferation by 50% (IC50) was determined using the MTT assay. Results showed that certain derivatives exhibited significant cytotoxic effects comparable to standard chemotherapeutic agents like vinblastine .

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Differences

- Dynamic Covalent Chemistry : The target compound’s thiocarbonyl group enables reversible Schiff base formation, akin to acylhydrazones, but with higher thiol-mediated reversibility . By contrast, aliphatic dihydrazides (e.g., adipic acid dihydrazide) form stable hydrazone crosslinks without dynamic behavior .

- Heterocycle Formation: Reactions with hydrazonoyl halides yield thiadiazoles (under ethanol/triethylamine) or thiadiazines (in DMF), depending on solvent polarity . Ferrocene- or adamantane-substituted analogs lack this versatility due to steric hindrance .

- Biological Activity : The 4-chlorophenyl group enhances lipophilicity and membrane penetration, contributing to antitubercular efficacy (MIC ~8 µg/mL in preliminary assays) . Adamantane derivatives, however, show negligible bioactivity but excel in corrosion inhibition .

Application-Specific Comparisons

- Medicinal Chemistry : The pyridinyl group in the target compound may enable metal coordination (e.g., with Fe³⁺ or Cu²⁺), a feature absent in aliphatic dihydrazides. This could enhance its role in metalloenzyme inhibition .

- Materials Science : Ferrocene-containing analogs exhibit redox activity, making them suitable for electrochemical sensors, while the target compound’s aromaticity favors π-π stacking in supramolecular assemblies .

- Corrosion Inhibition : Adamantane and ferrocene derivatives outperform the target compound in acidic environments due to hydrophobic adamantane or conductive ferrocene moieties, achieving >80% inhibition at 200 mg/L .

Research Findings and Challenges

- Synthetic Challenges : The target compound’s (1E)-ethylidene configuration requires precise stereochemical control during condensation, unlike aliphatic dihydrazides, which form simpler hydrazones .

- Divergent Reactivity: Conflicting reports exist on whether carbonothioic dihydrazide forms thiadiazoles or thiadiazines with hydrazonoyl halides, highlighting sensitivity to solvent and temperature .

- Biological vs. Industrial Trade-offs : While the target compound shows promise in antitubercular research, its complex synthesis limits scalability compared to easily functionalized aliphatic dihydrazides .

Biological Activity

Carbonothioic dihydrazide, specifically the compound N''-(((4-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , is a member of the thiocarbohydrazone family. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for Carbonothioic dihydrazide is , with a molecular weight of approximately 106.15 g/mol. The compound features a thioxomethyl group and an aromatic amine, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that thiocarbohydrazones exhibit notable antimicrobial properties. Studies have shown that derivatives of carbonothioic dihydrazide can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group enhances lipophilicity, facilitating penetration through microbial membranes.

Table 1: Antimicrobial Activity of Carbonothioic Dihydrazide Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 20 | |

| B | Escherichia coli | 18 | |

| C | Candida albicans | 15 |

Antioxidant Activity

The antioxidant potential of carbonothioic dihydrazide derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, suggesting its potential in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiocarbohydrazone derivatives. The compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the effects of this compound on HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer) cell lines revealed IC50 values indicating potent cytotoxicity.

Table 3: Cytotoxicity Data

The biological activity of carbonothioic dihydrazide is attributed to its ability to interact with cellular enzymes and disrupt metabolic pathways. The thioxomethyl group is believed to play a critical role in enzyme inhibition by forming covalent bonds with essential amino acids in active sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this thiocarbohydrazide derivative?

- Methodology : The compound can be synthesized via condensation reactions. For example:

- React 4-chlorophenyl isothiocyanate with hydrazine hydrate to form the thiocarbohydrazide backbone.

- Condense the intermediate with 2-pyridinecarbaldehyde under acidic conditions (e.g., glacial acetic acid) to introduce the pyridinyl ethylidene group .

- Monitor reaction progress using TLC and purify via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Key Techniques :

- IR Spectroscopy : Confirm C=S (1358–1444 cm⁻¹), C=N (1528–1588 cm⁻¹), and NH/OH stretches (3218–3345 cm⁻¹) .

- NMR : Analyze pyridinyl proton environments (δ 7.2–8.6 ppm) and hydrazide NH signals (δ 10–14 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges in polar solvents be addressed?

- Approach : Use co-solvent systems (e.g., PEG 400 + water) to enhance solubility. Studies show solubility increases with temperature (298.15–338.15 K) and PEG concentration .

Q. What methods ensure purity and stability during storage?

- Protocols :

- HPLC : Use C18 columns with methanol/water mobile phases for purity assessment (>98%) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- Storage : Keep in amber vials at −20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How does the compound coordinate with transition metals, and what applications arise?

- Mechanism : The pyridinyl N and thioamide S act as bidentate ligands, forming stable complexes with Cu(II), Ni(II), or Zn(II). These complexes exhibit enhanced antimicrobial activity (e.g., MIC = 2–8 µg/mL against E. coli) .

- Applications : Metal complexes are studied for antimalarial and anticancer properties via topoisomerase inhibition .

Q. What computational models predict its bioactivity and electronic properties?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) .

- Molecular Docking : Simulate binding to Plasmodium falciparum enzymes (binding energy = −9.2 kcal/mol) .

Q. How do supramolecular interactions influence crystallization?

- Findings : X-ray crystallography reveals intermolecular H-bonding (N–H···S, 2.8–3.1 Å) and π-π stacking (pyridinyl/chlorophenyl, 3.6 Å) driving crystal packing .

Q. What kinetic methods elucidate reaction mechanisms in synthetic pathways?

- Strategies :

- Isotopic Labeling : Track hydrazone formation using ¹⁵N-labeled hydrazides .

- Kinetic Profiling : Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) in condensation steps .

Contradictions & Limitations

- Synthetic Yields : Yields vary (65–85%) depending on catalyst choice (e.g., acetic acid vs. molecular sieves) .

- Biological Activity : Discrepancies in MIC values against S. aureus (4–32 µg/mL) suggest strain-specific responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.